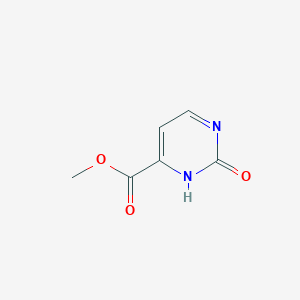

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Description

BenchChem offers high-quality Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-oxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5(9)4-2-3-7-6(10)8-4/h2-3H,1H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFHABUKRPPLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340596 | |

| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950514-14-4 | |

| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate CAS number

An In-depth Technical Guide to Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS: 950514-14-4)

Introduction

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a heterocyclic organic compound featuring a dihydropyrimidine core. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Dihydropyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3] Their structural motif is a key component in various bioactive molecules, making compounds like Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate valuable as versatile building blocks for the synthesis of novel therapeutic agents.[4][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed overview of the compound's properties, a validated synthesis protocol, characterization data, and insights into its potential applications as a synthetic intermediate.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are foundational for its application in research. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is characterized by the following identifiers and properties.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 950514-14-4 | [6][7][8][9] |

| Molecular Formula | C₆H₆N₂O₃ | [6] |

| Molecular Weight | 154.12 g/mol | [6] |

| IUPAC Name | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | [6] |

| Synonym | Pyrimidine-4-carboxylic acid, 2-hydroxy-, methyl ester | [6] |

| SMILES | O=C(C(C=CN1)=NC1=O)OC |[6] |

Table 2: Computed Physicochemical Properties

| Property | Value | Significance in Drug Discovery | Source |

|---|---|---|---|

| TPSA (Topological Polar Surface Area) | 72.05 Ų | Influences membrane permeability and oral bioavailability. | [6] |

| LogP (Octanol-Water Partition Coefficient) | -0.4435 | Measures lipophilicity, affecting absorption and distribution. | [6] |

| Hydrogen Bond Acceptors | 4 | Potential to form hydrogen bonds with biological targets. | [6] |

| Hydrogen Bond Donors | 1 | Potential to form hydrogen bonds with biological targets. | [6] |

| Rotatable Bonds | 1 | Relates to conformational flexibility and binding affinity. |[6] |

The compound is typically supplied as a solid with a purity of 97% or higher.[6][9] For long-term stability, it should be stored at room temperature or between 2-8°C, sealed in a dry environment.[6][8]

Synthesis and Purification

The most common and direct method for synthesizing Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is through the esterification of its corresponding carboxylic acid precursor. The following protocol is a reliable method for its preparation in a laboratory setting.[7]

Expertise-Driven Rationale

The chosen method employs chlorotrimethylsilane (TMSCl) in methanol. This is an effective approach for several reasons. TMSCl reacts with methanol to generate anhydrous HCl in situ. This ensures that the reaction medium is acidic, which is necessary to catalyze the Fischer esterification, while avoiding the introduction of water, which could drive the equilibrium back towards the starting materials. Furthermore, TMSCl can act as a silylating agent, transiently protecting the N-H and carboxylic acid groups, which can improve the solubility of the starting material in the methanolic solvent and facilitate the esterification process.

Experimental Protocol: Esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Materials:

-

2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol)[10]

-

Methanol (15 mL)

-

Chlorotrimethylsilane (2.36 g, 21.4 mmol)

-

Water (for washing)

-

Methyl tert-butyl ether (MTBE) (for washing)

Procedure:

-

Suspend 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g) in methanol (15 mL) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add chlorotrimethylsilane (2.36 g) to the suspension.

-

Heat the reaction mixture to reflux and maintain for approximately 5.5 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture to dryness using a rotary evaporator.

-

Add a fresh portion of methanol to the residue and concentrate again to ensure the removal of excess TMSCl and HCl. This will result in a suspension.

-

Filter the resulting solid.

-

Wash the solid sequentially with water and methyl tert-butyl ether (MTBE) to remove any remaining impurities.

-

Dry the purified product under reduced pressure at 40°C for 1 hour.

This protocol typically affords the target compound, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, in good yield (approx. 76%).[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Spectroscopic Characterization

Structural confirmation is a critical, self-validating step in synthesis. The structure of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be unequivocally verified using standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides distinct signals that correspond to the protons in the molecule.

-

Reported Data (400 MHz, DMSO-d₆) : δ 8.28 (d, 1H), 6.88 (d, 1H), 3.86 (s, 3H).[7]

Interpretation:

-

δ 8.28 (d, 1H): This downfield doublet corresponds to the proton at the C6 position of the pyrimidine ring. Its chemical shift is influenced by the adjacent nitrogen atom and the electron-withdrawing carboxylate group.

-

δ 6.88 (d, 1H): This doublet corresponds to the proton at the C5 position, coupled to the C6 proton.

-

δ 3.86 (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl ester (-OCH₃) group.

Other Spectroscopic Methods

-

¹³C NMR Spectroscopy: Will show six distinct carbon signals, including those for the carbonyl groups (ester and ring), the sp² carbons of the ring, and the methyl group.

-

Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for N-H stretching, C=O stretching (from both the ring amide and the ester), and C=C/C=N stretching of the pyrimidine ring.

-

Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the compound's molecular weight (154.12 g/mol ), confirming its elemental composition.[11]

Reactivity and Application as a Synthetic Intermediate

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is not typically an end-product but rather a versatile intermediate for creating more complex, biologically active molecules. Its structure contains several reactive sites that can be targeted for further modification.

-

N-Alkylation/Arylation: The two nitrogen atoms in the dihydropyrimidine ring can be subjected to alkylation or arylation reactions to introduce diverse substituents.

-

Ester Group Modification: The methyl ester at the C4 position is a key functional handle. It can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Alternatively, it can be reduced to an alcohol.

-

Ring Modification: While more challenging, the pyrimidine ring itself can undergo various transformations.

These potential modifications make it a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery programs. The dihydropyrimidine core is a privileged scaffold, meaning it is known to bind to multiple biological targets, enhancing the probability of discovering new drug candidates.[2]

Potential Derivatization Pathways

Caption: Potential synthetic routes starting from the core molecule.

Contextual Role in Medicinal Chemistry

While specific biological activity for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is not extensively documented, the broader family of dihydropyrimidines is a cornerstone of modern medicinal chemistry. For instance, novel dihydropyrimidine/sulphonamide hybrids have been developed as promising dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[2] Other derivatives synthesized via Biginelli reactions have shown significant antimicrobial and antioxidant activity and have been investigated as anticancer agents.[3]

The value of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate lies in its potential to serve as a precursor to such compounds. Its defined structure and reactive handles allow medicinal chemists to systematically explore the chemical space around the dihydropyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Conclusion

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS: 950514-14-4) is a well-characterized compound of high strategic importance in synthetic and medicinal chemistry. Its straightforward synthesis, combined with multiple points for chemical modification, establishes it as a valuable building block for the discovery of new pharmaceuticals. This guide provides the essential technical information required by researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors, bridging the gap between a simple chemical intermediate and its potential role in developing next-generation therapeutics.

References

-

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate . ChemScene.

-

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | 950514-14-4 . ChemicalBook.

-

950514-14-4|Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate . BLDpharm.

-

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate . Sobekbio Biosciences.

-

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate 950514-14-4 wiki . Guidechem.

-

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate(950514-14-4) ¹H NMR . ChemicalBook.

-

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid . PubChem, National Center for Biotechnology Information.

-

2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid . PubChem, National Center for Biotechnology Information.

-

ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate . National Center for Biotechnology Information.

-

A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER . INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates . Beilstein Journal of Organic Chemistry.

-

Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition . National Center for Biotechnology Information.

-

One-pot Biginelli synthesis of novel series of 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidine based on 4-hydroxy-2-pyridone . Chemical Papers.

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity . MDPI.

-

Synthesis, Structural, Spectral Studies and Activity Studies of 6-Methyl-4-(3-Nitro-Phenyl)-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester Catalyzed Using BF3-OEt2 . Taylor & Francis Online.

-

Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones . MDPI.

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines . National Center for Biotechnology Information.

-

4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate . PubChem, National Center for Biotechnology Information.

Sources

- 1. Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | 950514-14-4 [chemicalbook.com]

- 8. 950514-14-4|Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 9. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate [sobekbio.com]

- 10. 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid | C5H4N2O3 | CID 247031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate(950514-14-4) 1H NMR spectrum [chemicalbook.com]

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate: Synthesis, Characterization, and Applications

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, a heterocyclic compound of significant interest to the scientific community. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. This document details the compound's nomenclature, structural properties, a field-proven synthesis protocol, and methods for its spectroscopic characterization. Furthermore, it explores the compound's potential applications as a versatile building block in drug discovery and development, offering insights for researchers and scientists in the field.

Nomenclature and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent research. This section clarifies the nomenclature and key structural features of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

1.1. IUPAC Name and Chemical Identifiers

The compound is systematically named Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate . Its identity is further defined by several key identifiers summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 950514-14-4 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₃ | [3] |

| Molecular Weight | 154.12 g/mol | [3] |

| Canonical SMILES | COC(=O)C1=CC=NC(=O)N1 | [3][4] |

| Synonym | Methyl 2-hydroxypyrimidine-4-carboxylate | [3] |

1.2. Structural Insight: Keto-Enol Tautomerism

The existence of the synonym "Methyl 2-hydroxypyrimidine-4-carboxylate" points to a critical chemical feature: tautomerism.[3] This compound exists in equilibrium between two tautomeric forms: the amide (keto) form and the enol form. In heterocyclic systems like pyrimidines, the amide tautomer, designated as the "oxo-dihydropyrimidine," is overwhelmingly the more stable and dominant form in both solid and solution phases.[5][6] This stability is crucial as it dictates the molecule's hydrogen bonding capabilities, reactivity, and interactions with biological targets.

Caption: Keto-enol equilibrium of the title compound.

Physicochemical and Computational Properties

Understanding the physicochemical profile of a molecule is essential for designing experiments, predicting its behavior, and assessing its potential as a drug candidate.

2.1. Physical Properties and Storage

The compound is typically supplied as a solid with a purity of 97% or higher.[3] For long-term stability and to prevent degradation, it should be stored at room temperature.[3]

2.2. Computational Descriptors for Drug Discovery

Computational modeling provides valuable insights into a molecule's drug-like properties. These descriptors help predict absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Descriptor | Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 72.05 Ų | [3] |

| LogP (Octanol-Water Partition Coefficient) | -0.4435 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Purification

The synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is reliably achieved through the esterification of its corresponding carboxylic acid precursor.[1] This section provides a detailed, field-tested protocol.

3.1. Synthesis Workflow: Esterification

The primary synthetic route is a Fischer esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.[1][7] The causality behind the choice of reagents is critical for reproducibility. Chlorotrimethylsilane (TMSCl) is employed not as a catalyst in the traditional sense, but as an activating agent. It reacts with methanol to generate anhydrous HCl in situ, which protonates the carboxylic acid, and it can also convert the carboxylic acid to a more reactive silyl ester intermediate, driving the reaction to completion.

Caption: Workflow for the synthesis of the title compound.

3.2. Detailed Experimental Protocol

This protocol is adapted from a reported synthesis with a typical yield of 76%.[1]

-

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser, add a suspension of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol) in methanol (15 mL).[1]

-

Expert Insight: Using methanol as the solvent also ensures it is present in large excess to act as the nucleophile, maximizing product formation according to Le Châtelier's principle.

-

-

Step 2: Addition of Activating Agent

-

Carefully add chlorotrimethylsilane (2.36 g, 21.4 mmol) to the suspension.[1]

-

Expert Insight: This addition should be done cautiously, as the reaction of TMSCl with methanol is exothermic and produces HCl gas.

-

-

Step 3: Reaction

-

Heat the reaction mixture to reflux and maintain for 5.5 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Step 4: Isolation and Purification

-

After completion, cool the mixture to room temperature.[1]

-

Concentrate the reaction mixture to dryness using a rotary evaporator.[1]

-

Add a small amount of methanol to the residue and concentrate again to ensure removal of excess TMSCl and its byproducts.[1]

-

Suspend the resulting solid in water and wash thoroughly. Follow with a wash using methyl tert-butyl ether (MTBE).[1]

-

Expert Insight: The water wash removes any remaining salts or water-soluble impurities. The MTBE wash removes non-polar organic impurities while the desired product, being more polar, remains as a solid.

-

-

Step 5: Final Product

-

Filter the solid and dry it under reduced pressure at 40 °C for 1 hour to afford the target product, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.25 g, 76% yield).[1]

-

Self-Validation: The integrity of the final product must be confirmed by spectroscopic analysis as detailed in the next section.

-

Spectroscopic Characterization

Unambiguous characterization is a non-negotiable step to validate the structure and purity of the synthesized compound.

4.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the primary tool for structural confirmation. The spectrum provides distinct signals for each unique proton in the molecule.

-

Spectrum Details: (400 MHz, DMSO-d₆)[1]

-

Signal Assignments:

-

δ 8.28 (d, 1H): This downfield doublet corresponds to the proton on the carbon adjacent to the ester group (C5-H), which is deshielded by the electron-withdrawing nature of the ester and the pyrimidine ring nitrogens.

-

δ 6.88 (d, 1H): This doublet corresponds to the proton on the carbon adjacent to the amide nitrogen (C6-H).

-

δ 3.86 (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl ester (-OCH₃) group.[1]

-

4.2. Infrared (IR) Spectroscopy

IR spectroscopy would be used to confirm the presence of key functional groups. Expected characteristic absorption bands include:

-

~3200-3100 cm⁻¹: N-H stretching from the amide group.

-

~1720-1700 cm⁻¹: C=O stretching from the methyl ester.

-

~1680-1650 cm⁻¹: C=O stretching from the cyclic amide (pyrimidinone ring).

4.3. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. For Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (C₆H₆N₂O₃), the expected molecular ion peak [M+H]⁺ in ESI-MS would be at m/z 155.04.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for this exact molecule are not extensively documented, its structural motifs are of high value in pharmaceutical development.

5.1. The Pyrimidine Scaffold: A Privileged Structure

The pyrimidine ring is a cornerstone of medicinal chemistry. It is a key component of nucleic acids (uracil, thymine, cytosine) and is found in a vast array of FDA-approved drugs. Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, and analgesic properties, making them key building blocks for novel pharmaceutical agents.[8][9]

5.2. Potential as a Versatile Synthetic Intermediate

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a valuable synthetic intermediate due to its multiple functional handles:

-

The Methyl Ester: Can be hydrolyzed to the carboxylic acid for amide coupling, or serve as a directing group for further reactions on the pyrimidine ring.

-

The Amide N-H groups: Can be alkylated or arylated to introduce diverse substituents, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.

-

The Pyrimidine Ring: Can undergo various modifications, serving as a scaffold to build more complex molecular architectures.

The Biginelli reaction, a well-known multi-component reaction, produces related dihydropyrimidine structures that are investigated as calcium channel blockers and antihypertensive agents.[8][10] This highlights the therapeutic potential of the core structure.

Conclusion

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a well-defined heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is straightforward and high-yielding, and its structure can be unambiguously confirmed through standard spectroscopic methods. For researchers and drug development professionals, this molecule represents a versatile starting point for the design and synthesis of novel compounds targeting a wide range of biological pathways, leveraging the proven therapeutic value of the pyrimidine scaffold.

References

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. National Center for Biotechnology Information (NCBI). [Link]

-

Jagwani, D. and Joshi, P. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]

-

2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid | C5H4N2O3 | CID 247031. PubChem, National Center for Biotechnology Information. [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed, National Center for Biotechnology Information. [Link]

-

Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]

-

A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journals Online. [Link]

Sources

- 1. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | 950514-14-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate [sobekbio.com]

- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid | C5H4N2O3 | CID 247031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. ijpsr.com [ijpsr.com]

- 10. banglajol.info [banglajol.info]

An In-Depth Technical Guide to Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of immense interest in medicinal chemistry due to their wideranging biological activities, forming the core structure of numerous natural products and synthetic drugs. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Structure and Properties

The structural formula of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is C₆H₆N₂O₃, with a molecular weight of 154.12 g/mol .[1] The molecule features a dihydropyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms, substituted with an oxo group at the 2-position and a methyl carboxylate group at the 4-position.

Tautomerism

An important structural feature of 2-oxo-dihydropyrimidines is their ability to exist in different tautomeric forms. The predominant tautomers are the lactam and lactim forms. The lactam form, with a carbonyl group at the C2 position, is generally the more stable tautomer. The potential for tautomerism influences the molecule's reactivity and its interactions with biological targets.

Caption: Tautomeric forms of 2-oxo-1,2-dihydropyrimidine.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| CAS Number | 950514-14-4 | [2] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 72.05 Ų | [1] |

| logP | -0.4435 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and characterization of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, the following characteristic peaks are observed (400 MHz, DMSO-d₆): δ 8.28 (d, 1H), 6.88 (d, 1H), 3.86 (s, 3H).[2]

-

The downfield signals at δ 8.28 and 6.88 ppm correspond to the protons on the pyrimidine ring.

-

The singlet at δ 3.86 ppm is attributed to the three protons of the methyl ester group.

¹³C NMR Spectroscopy

FT-IR Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule. Key vibrational frequencies expected for methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate include:

-

N-H stretching: A broad peak in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond in the pyrimidine ring.

-

C=O stretching: Strong absorptions around 1650-1750 cm⁻¹ for the carbonyl groups of the oxo-pyrimidine and the methyl ester.

-

C=C and C=N stretching: Peaks in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and imine bonds within the pyrimidine ring.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ range for the C-O bonds of the ester group.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at m/z 154. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 123, and subsequent fragmentation of the pyrimidine ring.

Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

A common and effective method for the synthesis of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is through the esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.

Experimental Protocol

Step 1: Esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid [2]

-

To a suspension of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (1.50 g, 10.7 mmol) in methanol (15 mL), add chlorotrimethylsilane (2.36 g, 21.4 mmol).

-

Heat the reaction mixture to reflux and maintain for 5.5 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Add methanol to the residue and concentrate again to obtain a suspension.

-

Wash the resulting solid with water and methyl tert-butyl ether (MTBE).

-

Filter the solid and dry under reduced pressure at 40 °C for 1 hour to yield methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.25 g, 76% yield).[2]

Causality behind Experimental Choices:

-

Chlorotrimethylsilane (TMSCl): In the presence of methanol, TMSCl generates HCl in situ, which acts as a catalyst for the Fischer esterification. This method avoids the use of concentrated strong acids, which can sometimes lead to side reactions with sensitive functional groups.

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium of the esterification to be reached more quickly.

-

Work-up: The washing steps with water and MTBE are crucial for removing any unreacted starting materials, the catalyst, and other byproducts, ensuring the purity of the final product.

Caption: Synthesis workflow for methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate.

Chemical Reactivity

The reactivity of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is dictated by the functional groups present in the molecule. The dihydropyrimidine ring can undergo both electrophilic and nucleophilic substitution reactions, although the electron-withdrawing nature of the oxo and carboxylate groups can influence the regioselectivity of these reactions. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Biological Activities and Potential Applications

Derivatives of 2-oxo-1,2-dihydropyrimidine are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of dihydropyrimidine derivatives.[2][4] The presence of the pyrimidine core is often associated with the ability to interfere with microbial metabolic pathways. While specific studies on the antimicrobial activity of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate are limited in the provided search results, its structural similarity to other bioactive pyrimidines suggests it may possess similar properties.

Anticancer Activity

The pyrimidine scaffold is a key component of several anticancer drugs, which often act by inhibiting enzymes involved in DNA synthesis or cell division. The cytotoxic effects of various dihydropyrimidine derivatives against different cancer cell lines have been documented.[5][6][7] Further investigation into the anticancer potential of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate and its derivatives is a promising area of research.

Other Potential Applications

The structural features of this compound also suggest potential applications as a calcium channel blocker, similar to other dihydropyrimidine-based therapeutic agents.[8] The ability to modulate calcium channels has implications for the treatment of cardiovascular diseases.

Conclusion

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a versatile heterocyclic compound with a rich chemical profile and significant potential for applications in medicinal chemistry. This guide has provided a detailed overview of its structure, properties, synthesis, and potential biological activities. Further research into this molecule and its derivatives is warranted to fully explore its therapeutic potential and to develop novel drug candidates for a variety of diseases.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Cytotoxic effects of selected compounds in four cancer cell lines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(8), o1921. [Link]

-

Synthesis and the antimicrobial activ... (n.d.). JOCPR. Retrieved January 7, 2026, from [Link]

-

FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters, 7(3), 221-228. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

-

Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. (2022). Siberian Journal of Clinical and Experimental Medicine, 37(2), 118-124. [Link]

-

Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. [Link]

-

NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. (2018). PLoS ONE, 13(10), e0205237. [Link]

-

Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2024). International Journal of Molecular Sciences, 25(11), 5946. [Link]

-

Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia, 71(1), 1-10. [Link]

-

The biomolecule, 2-[(2-methoxyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: FT-IR, Laser-Raman spectra and DFT. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 248-256. [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2021). Molecules, 26(16), 4995. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3295. [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). International Journal of Molecular Sciences, 24(21), 15907. [Link]

-

methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate. (n.d.). Molport. Retrieved January 7, 2026, from [Link]

-

asym-DIMETHYLUREA. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

-

Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2014). Molecules, 19(12), 20696-20706. [Link]

-

A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. rsc.org [rsc.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ijpsr.com [ijpsr.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-4-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents. Within this vast chemical space, pyrimidine-4-carboxylate derivatives have emerged as a particularly fruitful area of research, leading to the development of novel therapeutics for a range of diseases, most notably in oncology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of these crucial compounds. We will traverse the foundational classical syntheses, delve into modern, more sophisticated methodologies, and explore the ever-expanding landscape of their biological activities and clinical applications. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis and application of this important class of molecules.

A Historical Perspective: From Pinner's Groundbreaking Synthesis to a Dedicated Scaffold

The journey of pyrimidine-4-carboxylate derivatives is intrinsically linked to the broader history of pyrimidine chemistry. The systematic exploration of the pyrimidine ring system began in 1884 with the pioneering work of Adolf Pinner.[1] He established a foundational method for pyrimidine synthesis through the condensation of ethyl acetoacetate with amidines, a reaction that would later be named in his honor.[1] Pinner's work laid the essential groundwork for the synthesis of a vast array of substituted pyrimidines.

While Pinner's initial work focused on the fundamental pyrimidine scaffold, the specific introduction of a carboxylate group at the 4-position was a subsequent development. Early methodologies for the synthesis of pyrimidine-4-carboxylic acid often involved the oxidation of a pre-existing alkyl group, such as a methyl group, at the 4-position of the pyrimidine ring. This approach, while effective, was often limited by the availability of the starting materials and the harsh reaction conditions required for oxidation.

A significant advancement in the direct synthesis of the pyrimidine-4-carboxylate core came with the adaptation of the Pinner synthesis and related cyclocondensation reactions. By utilizing β-keto esters with an ester group at the carbonyl destined to become the 4-position of the pyrimidine ring, chemists could directly install the carboxylate functionality during the ring-forming step. This approach offered greater flexibility and efficiency, paving the way for the exploration of a wide range of substituted pyrimidine-4-carboxylate derivatives.

Foundational Synthetic Methodologies: The Pinner Synthesis

The Pinner synthesis remains a cornerstone of pyrimidine chemistry and represents the classical approach to constructing the pyrimidine-4-carboxylate scaffold.[2] The reaction involves the acid- or base-catalyzed condensation of a β-keto ester with an amidine.[2][3]

General Reaction Scheme

Caption: General schematic of the Pinner pyrimidine synthesis.

Mechanistic Insights

The mechanism of the Pinner synthesis, in its acid-catalyzed variant, proceeds through a series of well-defined steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the β-keto ester, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Amidine: The more nucleophilic nitrogen of the amidine attacks the activated carbonyl carbon.

-

Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the second nitrogen of the amidine derivative onto the other carbonyl group of the β-keto ester leads to a cyclic intermediate.

-

Dehydration: Elimination of two molecules of water results in the formation of the aromatic pyrimidine ring.

Caption: Step-wise mechanism of the acid-catalyzed Pinner synthesis.

Experimental Protocol: Classical Pinner Synthesis of Ethyl 2-phenyl-6-methylpyrimidine-4-carboxylate

This protocol provides a representative example of the Pinner synthesis for preparing a pyrimidine-4-carboxylate derivative.

Materials:

-

Ethyl 2-methylacetoacetate

-

Benzamidine hydrochloride

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl 2-methylacetoacetate, followed by benzamidine hydrochloride.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 6-7. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 2-phenyl-6-methylpyrimidine-4-carboxylate.

Modern Synthetic Strategies: Expanding the Chemical Space

While the Pinner synthesis remains a valuable tool, modern organic chemistry has introduced a variety of more sophisticated and versatile methods for the synthesis of pyrimidine-4-carboxylate derivatives. These methods often offer improved yields, greater functional group tolerance, and access to more complex molecular architectures.

Synthesis from Unsymmetrical Enamino Diketones

A notable modern approach involves the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles, such as amidines.[4] This method provides a high degree of regioselectivity, allowing for the synthesis of specifically substituted pyrimidine-4-carboxylates.[4]

General Reaction Scheme:

Sources

The Dihydropyrimidine Core: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a privileged heterocyclic scaffold that has garnered immense attention in medicinal chemistry for its diverse and significant pharmacological activities.[1][2] First synthesized via the elegant multicomponent Biginelli reaction, this six-membered ring system serves as the foundational structure for a multitude of therapeutic agents.[3][4] Its inherent structural features, including a urea fragment, an enamine system, and multiple points for functionalization, allow for the generation of vast chemical libraries with a wide range of biological targets. This guide provides a comprehensive overview of the dihydropyrimidine core, covering its fundamental properties, classical and modern synthetic strategies, extensive pharmacological applications, and the critical structure-activity relationships that drive the design of novel therapeutics. From their role as anticancer agents targeting mitotic kinesins to their activity as antiviral and antibacterial compounds, DHPMs have demonstrated remarkable versatility.[1][5][6] This document aims to serve as an authoritative resource for professionals in drug discovery and development, offering detailed protocols, mechanistic insights, and future perspectives on this indispensable chemical entity.

Introduction to the Dihydropyrimidine (DHPM) Scaffold

Chemical Structure and Properties

The dihydropyrimidine core is a six-membered heterocyclic ring containing two nitrogen atoms and is characterized by its partial saturation. The most prominent isomer in medicinal chemistry is the 3,4-dihydropyrimidin-2(1H)-one, the archetypal product of the Biginelli reaction.

Key structural features include:

-

A planar, electron-rich enamine moiety.

-

A urea or thiourea fragment, providing hydrogen bond donor and acceptor capabilities.

-

A stereocenter, typically at the C4 position, allowing for chiral drug design.

-

Multiple positions (N1, N3, C4, C5, C6) that are amenable to substitution, enabling fine-tuning of physicochemical and pharmacological properties.

This unique combination of features makes the DHPM scaffold an excellent pharmacophore, capable of engaging in various interactions with biological targets. The core's structural similarity to the pyrimidine bases found in nucleic acids like thymine, cytosine, and uracil is one reason for its broad biological activity.[1]

Historical Perspective and Significance

The journey of the dihydropyrimidine core began in 1891 with Italian chemist Pietro Biginelli.[3] He reported a one-pot, three-component reaction between an aryl aldehyde, ethyl acetoacetate, and urea under acidic conditions, a process now famously known as the Biginelli reaction.[3][4] For many years, the products of this reaction were of purely academic interest. However, in the late 20th century, DHPMs emerged as a "privileged scaffold" in medicinal chemistry.

The discovery of Monastrol , a potent and specific inhibitor of the mitotic kinesin Eg5, marked a turning point.[1][7] Monastrol's ability to arrest cells in mitosis without affecting microtubule polymerization highlighted the therapeutic potential of the DHPM core in oncology.[8][9] Subsequently, DHPM derivatives have been identified with a vast array of biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[1][6][10][11] Natural products containing the DHPM nucleus, such as the batzelladine alkaloids, have also been found to exhibit potent anti-HIV activity, further cementing the importance of this scaffold in drug discovery.[1]

Synthetic Strategies for the DHPM Core

The synthesis of the DHPM core is dominated by multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product.[1] This approach offers advantages in terms of speed, yield, and atom economy, making it ideal for generating chemical libraries for drug screening.[1][7]

The Biginelli Reaction: The Classic Approach

The Biginelli reaction remains the most common and straightforward method for synthesizing DHPMs.[3][12] It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[4]

Reaction Mechanism: The precise mechanism has been a subject of debate, but the most widely accepted pathway involves an iminium intermediate.[3][12]

-

Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is typically the rate-determining step.[12]

-

Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and attacks the electrophilic iminium ion.

-

Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[3]

Experimental Protocol: Classic Biginelli Synthesis of Monastrol

Causality: This protocol uses a classic Brønsted acid catalyst (HCl) in ethanol, a common polar protic solvent that facilitates the dissolution of reactants and stabilizes charged intermediates. The reflux condition provides the necessary activation energy for the rate-limiting iminium formation.

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.91 g, 12 mmol).

-

Solvent and Catalyst: Add ethanol (25 mL) followed by a catalytic amount of concentrated hydrochloric acid (0.2 mL).

-

Reaction: Heat the mixture to reflux with constant stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Filter the solid precipitate, wash with cold ethanol to remove unreacted starting materials, and then wash with water.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure (±)-Monastrol as a white solid.

Self-Validation: The protocol is self-validating through TLC monitoring for reaction completion and characterization of the final product by NMR and Mass Spectrometry to confirm its structure and purity.

Modern and Modified Synthetic Routes

While the classic Biginelli reaction is robust, modern medicinal chemistry demands higher efficiency, milder conditions, and greater diversity. This has led to numerous improvements.[12]

-

Lewis Acid Catalysis: Lewis acids like Yb(OTf)₃, InCl₃, and LiClO₄ have been shown to significantly improve yields and shorten reaction times, often under solvent-free conditions.[12]

-

Microwave-Assisted Synthesis: Microwave irradiation dramatically accelerates the reaction, reducing reaction times from hours to minutes. This high-speed method is particularly useful for parallel synthesis in drug discovery.[12]

-

Green Chemistry Approaches: The use of environmentally benign catalysts, ionic liquids, and solvent-free conditions aligns the Biginelli reaction with the principles of green chemistry.[12][13]

Pharmacological Significance and Mechanism of Action

The DHPM scaffold is a versatile template for designing drugs targeting a wide range of diseases.[1][14] Its derivatives have shown potent activities as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][5][15]

DHPMs in Oncology: Mitotic Kinesin Eg5 Inhibitors

One of the most significant breakthroughs for the DHPM core was the discovery of Monastrol as a specific inhibitor of the mitotic kinesin Eg5 (also known as KSP).[7][8] Eg5 is a motor protein essential for forming and maintaining the bipolar mitotic spindle, which is required for proper chromosome segregation during cell division.[8]

Mechanism of Action of Monastrol: Unlike microtubule-targeting agents like taxanes, Monastrol does not interact with tubulin. Instead, it binds to a specific allosteric pocket on the Eg5 motor domain.[16][17] This binding is noncompetitive with respect to ATP or microtubules.[16][18] By binding to this allosteric site, Monastrol locks Eg5 in an ADP-bound state, inhibiting ADP release and preventing the motor protein from hydrolyzing ATP to "walk" along microtubules.[17][19] This inhibition of Eg5's motor activity prevents the separation of centrosomes, leading to the formation of a characteristic mono-aster spindle, which triggers the mitotic checkpoint and ultimately leads to apoptotic cell death in cancer cells.[8][9][17] The (S)-enantiomer of monastrol is significantly more potent than the (R)-enantiomer.[16]

Antiviral and Antibacterial Applications

The DHPM scaffold has also proven effective against various pathogens.[5][11]

-

Antiviral Activity: Certain DHPM derivatives have been identified as potent antiviral agents. For instance, the natural products Batzelladine A and B inhibit the binding of the HIV gp-120 protein to CD4 receptors, a critical step in viral entry.[1] More recently, synthetic DHPMs like GLS4 have entered clinical trials for the treatment of Hepatitis B.[20][21]

-

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of DHPMs against both Gram-positive and Gram-negative bacteria.[1][22] The structure-activity relationship (SAR) studies have shown that substitutions on the aryl ring at the C4 position, particularly with electron-withdrawing groups like halogens, can enhance antibacterial activity.[1] Some derivatives have shown efficacy against multidrug-resistant strains like MRSA.[5][11]

Structure-Activity Relationship (SAR) and Drug Design

Systematic modification of the DHPM core has provided deep insights into the structural requirements for various biological activities.[2][23]

General SAR of the DHPM Core for Anticancer Activity

For Eg5 inhibition, the SAR is well-defined, providing a clear roadmap for designing more potent analogs.[23]

-

C4-Aryl Ring: This position is crucial for activity. Electron-withdrawing groups (e.g., -Cl, -Br) or hydroxyl groups at the meta or para positions of the phenyl ring generally enhance potency.[15][23]

-

C5-Ester Group: The nature of the ester at the C5 position influences the compound's physicochemical properties, such as solubility and cell permeability. Small alkyl esters like ethyl or methyl are common.

-

C6-Methyl Group: This group is often retained as it appears to be important for fitting into the binding pocket of Eg5.

-

N1 and N3 Positions: Substitution at the N1 position can be explored to improve properties like metabolic stability or to introduce additional interaction points. The N3-H is often considered an important hydrogen bond donor.

-

C2-Thione vs. Oxo: Replacing the oxygen at the C2 position with sulfur (a thione) can significantly impact activity, sometimes leading to increased potency.[15]

Table 1: SAR of C4-Aryl Substituted Monastrol Analogs against Eg5

| Compound | R (Substitution on C4-Aryl) | Eg5 Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) on A549 Cells | Reference |

| Monastrol | 3-OH | ~5.2 | ~20 | [8] |

| Analog 1 | 4-Cl | ~3.1 | 8.5 | [23] |

| Analog 2 | 3-Cl | ~2.9 | 7.9 | [23] |

| Analog 3 | 4-Br | ~4.5 | 12.1 | [15] |

| Analog 4 | 4-H (unsubstituted) | > 50 | > 100 | [23] |

Data synthesized from multiple sources for illustrative purposes.[8][15][23] The data clearly shows that electron-withdrawing substituents like chloro groups at the 3- or 4-position of the aryl ring lead to higher inhibitory potency against both the Eg5 enzyme and cancer cell lines compared to the parent hydroxyl compound (Monastrol) or the unsubstituted analog.[23]

Future Perspectives and Conclusion

The dihydropyrimidine core continues to be a highly fruitful scaffold in medicinal chemistry. Its synthetic accessibility via the Biginelli reaction and its proven track record across multiple therapeutic areas ensure its continued relevance.[1][13]

Future directions include:

-

Development of Novel Catalytic Systems: Creating more efficient, enantioselective catalysts for the Biginelli reaction will allow for the synthesis of chiral DHPMs with improved therapeutic indices.

-

Exploring New Biological Targets: While targets like Eg5 are well-established, high-throughput screening of diverse DHPM libraries will undoubtedly uncover novel biological activities and mechanisms of action.[9]

-

Drug Conjugation and Delivery: Attaching DHPMs to targeting moieties or incorporating them into novel drug delivery systems could enhance their efficacy and reduce off-target side effects.

References

- Kaur, R., Chaudhary, S., & Rawal, R. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S022352341730198X]

- Maliga, Z., Kapoor, T. M., & Mitchison, T. J. (2002). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. Chemistry & Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/12031649/]

- Pradhan, S., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/36942985/]

- Kumar, S., & Singh, A. (2022). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini-Reviews in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34544321/]

- Prasad, S., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. ResearchGate. [URL: https://www.researchgate.

- DeBonis, S., et al. (2004). Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol. BMC Cell Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC526246/]

- AG Scientific. (n.d.). Monastrol Inhibition of the Mitotic Kinesin Eg5. AG Scientific. [URL: https://agscientific.com/monastrol-inhibition-of-the-mitotic-kinesin-eg5]

- El-Gazzar, M. G., et al. (2022). Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-progress-in-biological-activities-of-An-El-Gazzar-Hussein/9f5062a4128f731118d7b3858c8942007823f99e]

- Pradhan, S., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Dihydropyrimidinones-as-potent-anticancer-agents%3A-Pradhan-Panda/325f0a05a8f4c20f26941783457d598687707e74]

- El-Gazzar, M. G., et al. (2022). Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. ResearchGate. [URL: https://www.researchgate.

- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. ResearchGate. [URL: https://www.researchgate.net/publication/315682885_Recent_synthetic_and_medicinal_perspectives_of_dihydropyrimidinones_A_review]

- Maliga, Z., et al. (2002). Evidence that Monastrol Is an Allosteric Inhibitor of the Mitotic Kinesin Eg5. ResearchGate. [URL: https://www.researchgate.net/publication/11440075_Evidence_that_Monastrol_Is_an_Allosteric_Inhibitor_of_the_Mitotic_Kinesin_Eg5]

- Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]

- Wang, L., et al. (2016). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. [URL: https://www.mdpi.com/1420-3049/21/10/1296]

- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-synthetic-and-medicinal-perspectives-of-A-Kaur-Chaudhary/5176b6b7a2e8c247161b0a887018c1b2f701543b]

- Naz, S., et al. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9056157/]

- Venugopala, K. N., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Dove Medical Press. [URL: https://www.dovepress.com/design-synthesis-and-computational-studies-on-dihydropyrimidine-sca-peer-reviewed-fulltext-article-DDDT]

- Garcia, R., et al. (2005). Interaction of the Mitotic Inhibitor Monastrol with Human Kinesin Eg5. ResearchGate. [URL: https://www.researchgate.net/publication/7806144_Interaction_of_the_Mitotic_Inhibitor_Monastrol_with_Human_Kinesin_Eg5]

- Bairagi, S., et al. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65e966b0394c03845b4c483a]

- Al-Ostath, A., et al. (2021). Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1897457]

- Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]

- ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Three-generally-accepted-mechanisms-for-the-Biginelli-reaction_fig1_343904422]

- de Oliveira, C. H. S., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940428/]

- A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. (2022). Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Versha, et al. (2024). Chemistry of Medicinally Important Dihydropyrimidinone-based Heterocycle Scaffolds. Mini-Reviews in Organic Chemistry. [URL: https://www.ingentaconnect.com/content/ben/mroc/2024/00000021/00000002/art00005]

- de Oliveira, C. H. S., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2022.842797/full]

- Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1201/9781315121110-6]

- Wang, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [URL: https://pubmed.ncbi.nlm.nih.gov/41267351/]

- Al-Harthy, T., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [URL: https://www.mdpi.com/1424-8247/17/1/104]

- Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. (2022). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c01529]

- Arshad, F., et al. (2021). FDA approved drugs with pyrimidine skeleton having fluoro-substitution. ResearchGate. [URL: https://www.researchgate.net/figure/FDA-approved-drugs-with-pyrimidine-skeleton-having-fluoro-substitution_fig1_354924719]

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biginelli Reaction [organic-chemistry.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. agscientific.com [agscientific.com]

- 20. [PDF] Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Abstract

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. The pyrimidine nucleus is a fundamental structural motif in nucleic acids and numerous therapeutic agents, making efficient access to its functionalized derivatives a subject of paramount importance in medicinal chemistry and drug development.[1][2] This in-depth guide provides a comprehensive overview of the principal synthetic methodologies for Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. We will explore and contrast multiple synthetic paradigms, including direct esterification, classical cyclocondensation reactions, and modern approaches utilizing activated alkynes. Each section is grounded in mechanistic principles to explain the causality behind experimental choices, offering researchers and drug development professionals the foundational knowledge required for procedural optimization and application. Detailed, field-proven protocols and characterization data are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of modern bioorganic chemistry. As a 1,3-diazine, it is integral to the structure of nucleobases such as cytosine, thymine, and uracil, which form the genetic blueprint of life in DNA and RNA.[1] Beyond this fundamental biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, found in drugs with a vast range of activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2][3]

The specific derivative, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS No. 950514-14-4), represents a key synthetic intermediate.[4][5][6][7] Its bifunctional nature, featuring a reactive ester group and a modifiable pyrimidone core, allows for extensive chemical elaboration. The ester at the C4 position is a versatile handle for transformations into amides, hydrazides, or other functional groups, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide aims to consolidate and critically evaluate the most effective strategies for its synthesis.

Principal Synthetic Methodologies

The synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be approached from several distinct strategic directions. The optimal choice depends on factors such as starting material availability, desired scale, and process safety considerations. We will detail three primary routes.

Route A: Direct Esterification of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

This is the most direct and frequently cited method for preparing the title compound.[4] The strategy involves the straightforward esterification of the corresponding carboxylic acid precursor. The primary advantage of this route is its simplicity and high conversion rate, provided the starting carboxylic acid is readily available.

Causality Behind Experimental Choices:

-

Acid Catalyst: The reaction requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.

-

Activating Agent (Chlorotrimethylsilane): A highly effective variation employs chlorotrimethylsilane (TMSCl). TMSCl serves a dual purpose: it acts as a Lewis acid and converts the carboxylic acid to its more reactive silyl ester intermediate in situ. Simultaneously, it reacts with methanol to generate anhydrous HCl, which serves as the Brønsted acid catalyst for the subsequent esterification. This avoids the use of corrosive mineral acids and facilitates a milder reaction.

-

Reflux Conditions: Heating the reaction mixture to reflux in methanol ensures that the reaction proceeds at a reasonable rate and drives the equilibrium towards the product side by Le Châtelier's principle, as methanol is used in excess as the solvent.

Caption: General scheme for direct esterification.

Route B: Cyclocondensation via the Biginelli Reaction and Subsequent Oxidation

The Biginelli reaction, first reported in 1891, is a classic one-pot, three-component synthesis of dihydropyrimidinones (DHPMs).[8] While a direct one-pot synthesis to the final aromatic product is challenging, a two-step approach involving a Biginelli condensation followed by dehydrogenation is a robust and versatile strategy.

Step 1: Biginelli Condensation This step involves the acid-catalyzed condensation of a β-ketoester (e.g., methyl acetoacetate), an aldehyde, and urea.[9][10] To obtain the desired substitution pattern, a precursor like methyl 2-formyl-3-oxopropanoate would be required, which is less common. A more practical approach involves using a simpler β-ketoester and aldehyde, followed by functional group manipulation. However, for the direct precursor, the key components are urea and a suitable three-carbon electrophile with the required ester functionality.

Step 2: Dehydrogenation (Aromatization) The dihydropyrimidine ring formed in the Biginelli reaction can be oxidized to the corresponding aromatic pyrimidine.[11] Various oxidizing agents can be employed, such as ceric ammonium nitrate (CAN), manganese dioxide (MnO₂), or palladium on carbon (Pd/C) under appropriate conditions.

Mechanistic Rationale: The mechanism of the Biginelli reaction is thought to proceed via an N-acyliminium ion intermediate, which is formed from the condensation of the aldehyde and urea.[8] This electrophilic intermediate then undergoes attack by the enol of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack of the second urea nitrogen onto the ester carbonyl, followed by dehydration, yields the dihydropyrimidinone ring. The choice of catalyst (Brønsted or Lewis acid) is crucial for promoting the formation of the key N-acyliminium intermediate.[8][9]

Caption: Logical workflow for a Biginelli-based synthesis.

Route C: Synthesis from Activated Alkynes

A powerful and modern approach to constructing the pyrimidine ring involves the reaction of urea with highly electrophilic acetylenic esters, such as methyl propiolate or dimethyl acetylenedicarboxylate (DMAD).[12][13][14] These reagents serve as versatile building blocks in heterocyclic synthesis.

Reaction Principle: The reaction proceeds via a conjugate (Michael) addition of a nitrogen nucleophile from urea to the electron-deficient triple bond of the alkyne. This is followed by an intramolecular cyclization where the second nitrogen of the urea attacks the ester carbonyl group, leading to the formation of the heterocyclic ring after subsequent tautomerization.

Causality and Control:

-

Reagent Electrophilicity: Methyl propiolate (HC≡CCO₂Me) and DMAD (MeO₂CC≡CCO₂Me) are highly activated due to the electron-withdrawing nature of the ester group(s), making their triple bonds exceptionally susceptible to nucleophilic attack.[14]

-

Solvent and Catalyst: The reaction is typically carried out in a polar solvent like methanol or ethanol. While it can proceed thermally, the addition of a base can facilitate the initial deprotonation of urea, increasing its nucleophilicity and accelerating the Michael addition step.

-

Regioselectivity: With an unsymmetrical alkyne like methyl propiolate, the initial nucleophilic attack occurs at the β-carbon (the carbon further from the ester group), which is dictated by electronic effects. This regioselectivity is key to forming the desired 4-carboxylate isomer.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical process development. This table provides a comparative summary of the methodologies discussed.

| Parameter | Route A: Direct Esterification | Route B: Biginelli & Oxidation | Route C: Activated Alkynes |

| Starting Materials | 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, Methanol, TMSCl | Simple aldehydes, β-ketoesters, urea, oxidizing agents | Urea, Methyl Propiolate/DMAD |

| Number of Steps | 1 | 2 or more (plus potential functional group interconversions) | 1 (one-pot) |

| Typical Yields | High (e.g., 76% reported) [4] | Variable, often moderate to good over two steps | Generally good, but can be substrate-dependent |

| Reaction Conditions | Mild to moderate (refluxing methanol) [4] | Can require strong acids and potent oxidants | Often mild, but alkynes can be lachrymatory [13] |

| Scalability | Excellent; simple procedure | Good; well-established reaction class | Good; suitable for one-pot processes |

| Key Advantages | High atom economy, direct, simple work-up | High modularity (easy to vary substituents), builds complexity quickly | Convergent, rapid access to the core structure |

| Key Disadvantages | Dependent on the availability of the carboxylic acid precursor | Can have regioselectivity issues, requires an extra oxidation step | Cost and handling of activated alkynes |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for replication by trained professionals.

Protocol 1: Synthesis via Direct Esterification (Route A)